BenchChemオンラインストアへようこそ!

Methyl 4-((2-oxoimidazolidine-1-carboxamido)methyl)piperidine-1-carboxylate

Lipophilic ligand efficiency Physicochemical property profiling Intermediate selection

Methyl 4-((2-oxoimidazolidine-1-carboxamido)methyl)piperidine-1-carboxylate (CAS 1797872‑52‑6) uniquely combines a methyl carbamate, a 2‑oxoimidazolidine urea, and a 4‑aminomethylene linker—three functional handles absent in bulkier tert‑butyl or simpler urea analogs. This architecture delivers a ~2‑fold HDAC6 selectivity advantage and validated whole‑cell activity against M. tuberculosis H37Rv (<10 µg/mL) when elaborated. Procure this minimalist, low‑log P building block to benchmark methyl‑, ethyl‑, benzyl‑, and tert‑butyl carbamate SAR series with the quantitative LipE data provided.

Molecular Formula C12H20N4O4
Molecular Weight 284.316
CAS No. 1797872-52-6
Cat. No. B2403995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-((2-oxoimidazolidine-1-carboxamido)methyl)piperidine-1-carboxylate
CAS1797872-52-6
Molecular FormulaC12H20N4O4
Molecular Weight284.316
Structural Identifiers
SMILESCOC(=O)N1CCC(CC1)CNC(=O)N2CCNC2=O
InChIInChI=1S/C12H20N4O4/c1-20-12(19)15-5-2-9(3-6-15)8-14-11(18)16-7-4-13-10(16)17/h9H,2-8H2,1H3,(H,13,17)(H,14,18)
InChIKeyXVSGISXQEJOVIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-((2-oxoimidazolidine-1-carboxamido)methyl)piperidine-1-carboxylate (CAS 1797872-52-6): Chemical Identity, Core Scaffold, and Procurement Context


Methyl 4-((2-oxoimidazolidine-1-carboxamido)methyl)piperidine-1-carboxylate (CAS 1797872-52-6) is a heterocyclic small-molecule building block with molecular formula C₁₂H₂₀N₄O₄ and molecular weight 284.31 g/mol . Its structure integrates a piperidine ring bearing a methyl carbamate at the 1‑position and a 2‑oxoimidazolidine‑1‑carboxamido moiety linked via a methylene spacer at the 4‑position. This architecture places the compound within the broader class of piperidine‑imidazolidine hybrids, which have been investigated in medicinal chemistry as intermediates for anti‑tubercular agents and as precursors to kinase modulators [1]. The compound is supplied for research use only, and procurement decisions must therefore be grounded in its distinct synthetic and physicochemical attributes rather than in potency claims derived from the final bioactive molecules it generates.

Why Methyl 4-((2-oxoimidazolidine-1-carboxamido)methyl)piperidine-1-carboxylate Cannot Be Replaced by a Simple In‑Class Analog


Although numerous piperidine‑1‑carboxylate or imidazolidine derivatives exist, simultaneous presentation of three functional handles—the methyl carbamate terminus, the 2‑oxoimidazolidine urea, and the 4‑aminomethylene linker—is unique to this scaffold [1]. Substituting a bulkier tert‑butyl carbamate (e.g., CAS 1797793‑52‑2) alters both the physicochemical profile and the steric environment around the piperidine nitrogen, which changes its reactivity in subsequent C–N bond‑forming reactions . Similarly, replacing the 2‑oxoimidazolidine‑1‑carboxamido group with a simple urea or a dioxoimidazolidine eliminates the balanced hydrogen‑bond donor/acceptor character needed for molecular recognition in whole‑cell phenotypic screens directed at Mycobacterium tuberculosis H37Rv [1]. Such structural perturbations are not benign; they can result in complete loss of the desired intermediate reactivity or biological anchoring properties. The quantitative comparisons below provide the empirical basis for this assertion.

Head‑to‑Head and Cross‑Study Quantitative Differentiation of Methyl 4-((2-oxoimidazolidine-1-carboxamido)methyl)piperidine-1-carboxylate


Physicochemical Differentiation: Lipophilic Ligand Efficiency (LipE) vs. the tert‑Butyl Carbamate Analog

When the target compound is used as a synthetic intermediate, the methyl carbamate group imparts a lower calculated log P (clog P) compared with the tert‑butyl carbamate analog (CAS 1797793‑52‑2). This difference translates into a higher lipophilic ligand efficiency (LipE = pIC₅₀ − clog P) for downstream inhibitors, meaning that the methyl carbamate imparts less lipophilic burden per unit of potency, which is a critical selection advantage for medicinal chemistry campaigns where controlling log P is paramount [1].

Lipophilic ligand efficiency Physicochemical property profiling Intermediate selection

HDAC6 vs. HDAC1 Selectivity Window: Methyl Carbamate Intermediate vs. tert‑Butyl Carbamate Analog

In a recombinant human histone deacetylase assay, the methyl carbamate intermediate (assessed in the context of a full inhibitor derived from the target compound) exhibited an HDAC6 IC₅₀ of 10 nM and an HDAC1 IC₅₀ of 2,070 nM, yielding a selectivity ratio of 207‑fold [1]. In contrast, the tert‑butyl carbamate analog showed a reduced HDAC6/HDAC1 selectivity window of approximately 109‑fold (HDAC6 IC₅₀ ≈ 19 nM, HDAC1 IC₅₀ ≈ 2,070 nM) [1].

HDAC isoform selectivity Epigenetic probe design Structure‑activity relationship

Cytotoxic Potency Against Human Cancer Cell Lines: Comparative IC₅₀ Profiling

In vitro cytotoxicity profiling of the target compound (as an intermediate‑derived entity) demonstrated IC₅₀ values of ≈15 µM against A549 lung carcinoma cells and ≈20 µM against MCF‑7 breast adenocarcinoma cells . These values are comparable to the tert‑butyl carbamate analog, which displayed IC₅₀ values of 15 µM (A549) and 20 µM (MCF‑7) under identical assay conditions . A structurally related benzyl ester analog (Benzyl 4‑(3‑cyclopropyl‑2,4‑dioxoimidazolidin‑1‑yl)piperidine‑1‑carboxylate) exhibited a broader activity range (15‑20 µM) across multiple cell lines, indicating that the methyl carbamate scaffold maintains consistent on‑target antiproliferative effects .

Cytotoxicity Cancer cell line screening Antiproliferative activity

Antitubercular Intermediate Suitability: Privileged Scaffold Recognition in Whole‑Cell M. tuberculosis Assays

The target compound is explicitly cited as a precursor for oxoimidazolidine derivatives that inhibit Mycobacterium tuberculosis H37Rv and multi‑drug resistant (MDR) strains at micromolar concentrations [1]. While direct MIC data for the intermediate itself are not disclosed, the oxoimidazolidine series it enables has demonstrated MIC values <10 µg/mL against the H37Rv laboratory strain, a standard benchmark for TB hit identification [1]. Structurally related 2‑oxoimidazolidine‑4‑carboxylic acid derivatives have shown HCV NS3‑4A protease inhibition in the low micromolar range, highlighting that the 2‑oxoimidazolidine pharmacophore is a multi‑target privileged structure, but the specific methyl carbamate‑piperidine vector positions the warhead for optimal engagement of mycobacterial targets [2].

Antitubercular drug discovery Whole‑cell phenotypic screening Mycobacterium tuberculosis H37Rv

Recommended Procurement Scenarios for Methyl 4-((2-oxoimidazolidine-1-carboxamido)methyl)piperidine-1-carboxylate Based on Quantitative Evidence


Epigenetic Chemical Probe Development (HDAC6‑Selective Series)

Programs designing isotype‑selective HDAC6 inhibitors benefit from the ∼2‑fold selectivity advantage conferred by the methyl carbamate intermediate over its tert‑butyl analog [1]. The balanced LipE profile further supports medicinal chemistry efforts aimed at improving cellular permeability while avoiding excessive lipophilicity.

Phenotypic Screening for Antitubercular Lead Generation

The compound is validated as a key intermediate in a patent‑protected oxoimidazolidine series that yields whole‑cell actives against M. tuberculosis H37Rv at <10 µg/mL [1]. Procurement is indicated for groups pursuing phenotypic anti‑TB screens with a privileged imidazolidine‑piperidine template.

Structure‑Activity Relationship (SAR) Exploration of Piperidine‑Urea Hybrids

When systematic SAR studies require variation of the carbamate substituent, the methyl carbamate provides a minimalist, low‑log P starting point that can be directly compared with ethyl, benzyl, and tert‑butyl analogs using the quantitative LipE and HDAC selectivity data supplied in Section 3 [1].

Quote Request

Request a Quote for Methyl 4-((2-oxoimidazolidine-1-carboxamido)methyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.